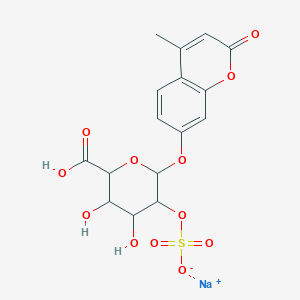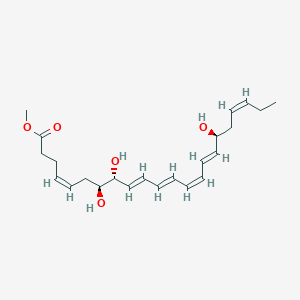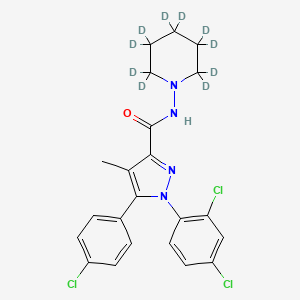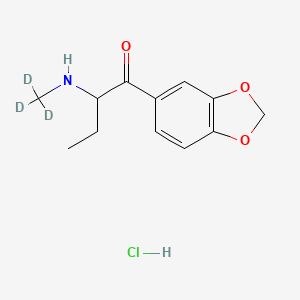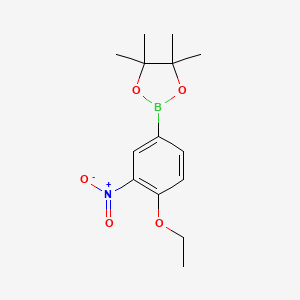
2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as ETN-TMD, is a boron-containing compound that has been widely studied for its potential applications in scientific research. ETN-TMD is a versatile compound that has been used in a variety of experiments, ranging from organic synthesis to drug discovery.
Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry and Environmental Impact
Nitrophenols, including compounds similar to the query chemical, are significant in atmospheric chemistry. They originate from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The atmospheric nitration of phenol compounds can occur in both gas and liquid phases, influencing environmental chemistry and pollutant behavior. These processes underscore the importance of understanding nitrophenol derivatives for environmental monitoring and pollution control strategies (Harrison et al., 2005).
Organic Synthesis and Protective Groups
The use of nitrophenyl compounds in organic synthesis, particularly as photosensitive protecting groups, has shown promise. Their application facilitates the protection of functional groups during synthesis processes, highlighting their utility in developing complex organic molecules. Such compounds serve as crucial intermediates and tools in synthetic chemistry, enabling precise control over chemical reactions and product formation (Amit et al., 1974).
Biochemical Research and Enzyme Activity
Derivatives of nitrophenyl play a role in studying electron transport system (ETS) activity in biological systems, including soil, sediment, and pure cultures. ETS activity is vital for understanding microbial bioactivity and metabolic processes in various environments. The ability to assay these activities using nitrophenyl derivatives contributes to our knowledge of microbial ecology and biochemistry (Trevors Jt, 1984).
Material Science and Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, related to the broader class of compounds including the query chemical, are explored for their thermoelectric properties. The systematic research on PEDOT and its derivatives indicates their potential as effective thermoelectric materials. This opens avenues for developing new materials with applications in energy conversion and management (Yue & Jingkun Xu, 2012).
Eigenschaften
IUPAC Name |
2-(4-ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO5/c1-6-19-12-8-7-10(9-11(12)16(17)18)15-20-13(2,3)14(4,5)21-15/h7-9H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFWXCNRKPGZCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675053 |
Source


|
| Record name | 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1218791-20-8 |
Source


|
| Record name | 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


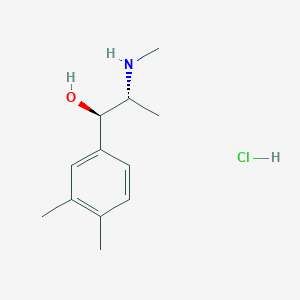
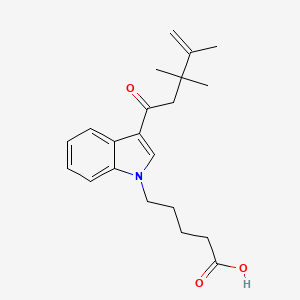
![Spiro[2.5]octan-6-amine hydrochloride](/img/structure/B594168.png)



